molecular formula C24H23N3O5 B8629210 N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-4-phenoxybenzamide

N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-4-phenoxybenzamide

Cat. No.: B8629210
M. Wt: 433.5 g/mol
InChI Key: PXLSCEDHVUJRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-4-phenoxybenzamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-phenoxybenzamide

InChI

InChI=1S/C24H23N3O5/c28-22(26-12-14-27(15-13-26)24(30)21-7-4-16-31-21)17-25-23(29)18-8-10-20(11-9-18)32-19-5-2-1-3-6-19/h1-11,16H,12-15,17H2,(H,25,29)

InChI Key

PXLSCEDHVUJRSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (0.091 mL, 0.53 mmol) was added drop wise to furan-2-carboxylic acid (23 mg, 0.21 mmol) in DMF (5 mL). EDCI (84 mg, 0.44 mmol) and HOBT (28 mg, 0.21 mmol) were added consecutively and, after 10 mins, N-(2-Oxo-2-piperazin-1-yl-ethyl)-4-phenoxy-benzamide (60 mg, 0.18 mmol) was added and the resulting mixture was stirred at room temperature overnight. Water was then added, and the resulting solid was filtered under reduced pressure to afford N-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-2-oxo-ethyl}-4-phenoxy-benzamide in 65% yield. LC-MS purity: 92%, 1H NMR (DMSO-D6): δ 8.5 (t, 1H), 8 (t, 3H), 7.4 (t, 2H), 7.2 (t, 1H), 7 (m, 4H), 6.6 (s, 1H), 4.2 (d, 2H), 3.6 (m, 8H).
Name
Quantity
0.091 mL
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
84 mg
Type
reactant
Reaction Step Two
Name
Quantity
28 mg
Type
reactant
Reaction Step Two
Name
N-(2-Oxo-2-piperazin-1-yl-ethyl)-4-phenoxy-benzamide
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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